3-(1H-Imidazol-1-yl)propanenitrile

Catalog No.
S776268
CAS No.
23996-53-4
M.F
C6H7N3
M. Wt
121.14 g/mol
Availability
In Stock
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3-(1H-Imidazol-1-yl)propanenitrile

CAS Number

23996-53-4

Product Name

3-(1H-Imidazol-1-yl)propanenitrile

IUPAC Name

3-imidazol-1-ylpropanenitrile

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C6H7N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1,4H2

InChI Key

XEQIISVRKIKCLQ-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CCC#N

Canonical SMILES

C1=CN(C=N1)CCC#N

Synthesis and Characterization:

3-(1H-Imidazol-1-yl)propanenitrile, also known as 1-(3-cyanopropyl)-1H-imidazole, is a heterocyclic organic compound. Its synthesis has been reported in various scientific publications, with methods involving the reaction of imidazole with appropriate precursors. For instance, one study describes its synthesis through the reaction of 1,3-dibromopropane with imidazole in the presence of sodium hydride [].

Crystal Structure Analysis:

Studies have employed X-ray crystallography to determine the crystal structure of 3-(1H-Imidazol-1-yl)propanenitrile. The analysis revealed a staggered conformation between the imidazole ring and the nitrile group, connected by an ethylene group. The closest intermolecular contact exists between the nitrogen atom of the imidazole ring and a methylene group of a neighboring molecule [].

Potential Applications:

  • Material Science: The compound's structure containing both an aromatic ring and a nitrile group might be of interest for material science applications. However, specific studies exploring its potential in this field are currently scarce.
  • Medicinal Chemistry: The imidazole ring is a common functional group found in various bioactive molecules. Some studies have investigated the potential biological activities of 3-(1H-Imidazol-1-yl)propanenitrile, but further research is needed to confirm its efficacy and safety for any specific therapeutic application [].

3-(1H-Imidazol-1-yl)propanenitrile, with the chemical formula C₆H₇N₃, features an imidazole ring connected to a propanenitrile group via an ethylene linkage. This compound is characterized by its unique structural arrangement, where the imidazole ring and the nitrile group are positioned in a staggered conformation, enhancing its chemical stability and reactivity . The presence of both an imidazole moiety and a nitrile functional group suggests potential applications in medicinal chemistry and materials science.

Due to the reactivity of its functional groups:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, making it a candidate for further functionalization.
  • Aza-Michael Addition: This compound can engage in aza-Michael addition reactions with electrophiles, which is useful in synthesizing more complex molecules .
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to form corresponding carboxylic acids or amides.

The biological activity of 3-(1H-Imidazol-1-yl)propanenitrile has been explored in various studies. Compounds containing imidazole rings are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Imidazole derivatives often exhibit antimicrobial properties, which may extend to this compound.
  • Anticancer Potential: Some studies suggest that imidazole-containing compounds can inhibit cancer cell proliferation, indicating potential therapeutic applications .

Several synthesis methods have been reported for 3-(1H-Imidazol-1-yl)propanenitrile:

  • One-Pot Synthesis: A straightforward method involves the reaction of imidazole with appropriate aldehydes or ketones followed by cyanation.
  • Aza-Michael Addition: The compound can be synthesized via aza-Michael addition reactions between imidazoles and suitable Michael acceptors under solvent-free conditions .
  • Catalyst-Free Methods: Recent advancements have led to catalyst-free synthesis approaches, enhancing the efficiency and environmental sustainability of the process .

3-(1H-Imidazol-1-yl)propanenitrile has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its unique structure may allow for incorporation into polymers or other materials with specialized properties.
  • Agricultural Chemistry: Similar compounds are often explored for use as agrochemicals or pesticides.

Interaction studies involving 3-(1H-Imidazol-1-yl)propanenitrile focus on its binding affinity with various biological targets. These include:

  • DNA Binding Studies: Research indicates that imidazole derivatives can interact with DNA, potentially leading to mutagenic effects or therapeutic applications in cancer treatment .
  • Protein

In comparing 3-(1H-Imidazol-1-yl)propanenitrile with similar compounds, several noteworthy derivatives emerge:

Compound NameStructure CharacteristicsUnique Features
2-MethylimidazoleMethyl group on the imidazole ringKnown for its role in enzyme catalysis
4-Amino-1H-imidazoleAmino group at position 4 on the imidazole ringExhibits significant antimicrobial properties
Imidazo[1,2-a]pyridinePyridine fused to an imidazole ringDisplays potent antitumor activity

3-(1H-Imidazol-1-yl)propanenitrile is unique due to its specific combination of an imidazole moiety and a propanenitrile group, which may confer distinct biological activities not observed in other similar compounds.

The compound was first reported in the late 20th century, with early synthetic methods involving the reaction of imidazole with acrylonitrile under basic conditions. Initial studies characterized it as a liquid, but subsequent work by Sawa and Okamura (1969) revealed its crystalline solid form with a melting point of 33–35°C. Modern syntheses, such as refluxing imidazole and acrylonitrile in ethanol, yield a colorless solid (mp: 37°C), highlighting advancements in purification and crystallization techniques.

Nomenclature and Structural Identification

The IUPAC name 3-(1H-imidazol-1-yl)propanenitrile reflects its structure: a three-carbon chain (propanenitrile) bonded to the N1 position of imidazole. Key structural features include:

  • Molecular formula: $$ \text{C}6\text{H}7\text{N}_3 $$
  • Molecular weight: 121.14 g/mol
  • Crystal system: Monoclinic, space group $$ P2_1/c $$
  • Bond lengths: $$ \text{C6–N3} = 1.141 \, \text{Å} $$ (nitrile group), with a staggered conformation between the imidazole ring and nitrile moiety.
PropertyValueSource
Density$$ 1.07 \, \text{g/cm}^3 $$
Boiling point$$ 349^\circ\text{C} $$
Melting point$$ 37^\circ\text{C} $$
Refractive index$$ 1.562 $$

Significance in Organic Chemistry and Materials Science

The compound’s dual functional groups (imidazole and nitrile) enable diverse reactivity:

  • Coordination chemistry: The imidazole nitrogen participates in metal-ligand interactions, useful in catalysis and IL synthesis.
  • Ionic liquids: Serves as a precursor for nitrile-functionalized ILs, which exhibit low volatility and high thermal stability.
  • Pharmaceutical intermediates: Imidazole derivatives are explored for antifungal, anticancer, and anti-inflammatory activities.

Research Development and Literature

Recent studies focus on:

  • CO₂ capture: Imidazolate ILs derived from 3-(1H-imidazol-1-yl)propanenitrile show high CO₂ absorption capacities (up to 17.5 g/g at 100°C).
  • Green synthesis: Microwave-assisted and solvent-free methods improve yield and reduce environmental impact.
  • Structural modifications: Derivatives like 2-methyl and 2-phenyl variants expand applications in materials science.

Molecular Structure and Bonding

3-(1H-Imidazol-1-yl)propanenitrile exhibits a distinctive molecular architecture characterized by an imidazole ring connected to a nitrile functional group through an ethylene linkage [2]. The compound has the molecular formula C₆H₇N₃ with a molecular weight of 121.15 g/mol [1] [2]. The structural framework consists of three key components: a planar five-membered imidazole ring, a linear propanenitrile chain, and the connecting ethylene bridge that provides conformational flexibility [2].

Bond Lengths and Angles

X-ray crystallographic analysis has revealed precise structural parameters for 3-(1H-Imidazol-1-yl)propanenitrile [2]. The carbon-nitrogen triple bond in the nitrile group exhibits a characteristic bond length of 1.141 Å, confirming the expected triple-bond character [2]. Within the imidazole ring system, the nitrogen-carbon bond lengths are consistent with aromatic character, with N1-C1 measuring 1.354 Å and N1-C3 measuring 1.376 Å [2]. The connecting ethylene chain shows standard carbon-carbon single bond characteristics, with C4-C5 measuring 1.527 Å and C5-C6 measuring 1.461 Å [2].

The angular parameters demonstrate the expected geometric constraints of the heterocyclic system [2]. The imidazole ring maintains planarity with internal angles ranging from 104.76° to 112.30° [2]. The C1-N1-C3 angle measures 106.68°, while the C1-N1-C4 and C3-N1-C4 angles are 126.06° and 127.27° respectively, indicating the sp² hybridization of the ring nitrogen [2]. The nitrile group exhibits perfect linearity with an N3-C6-C5 angle of 179.24° [2].

Electronic Distribution

The electronic structure of 3-(1H-Imidazol-1-yl)propanenitrile reflects the distinct electronic environments of its constituent functional groups [2]. The imidazole ring system possesses π-electron delocalization characteristic of aromatic heterocycles, with both nitrogen atoms participating in the aromatic system [2]. The sp² nitrogen (N3) acts as an electron acceptor, while the NH nitrogen (N1) can function as both hydrogen bond donor and acceptor [2]. The nitrile group creates a significant electron-withdrawing effect through its triple bond character, influencing the overall electronic distribution of the molecule [2].

Natural bond orbital analysis calculations have demonstrated that the imidazole ring maintains substantial electron density, while the nitrile terminus exhibits reduced electron density due to the electronegative nitrogen atom [14]. The electronic distribution pattern shows that carbons C4 and C5 in the imidazole ring possess higher electron densities, making them susceptible to electrophilic reactions, while C2 exhibits lower electron density, rendering it vulnerable to nucleophilic attack [34].

Structural Comparison with Related Compounds

Comparative structural analysis with related imidazole derivatives reveals distinctive features of 3-(1H-Imidazol-1-yl)propanenitrile [2]. Unlike simple alkyl-substituted imidazoles, the nitrile functionality introduces significant electronic perturbations that affect both molecular geometry and intermolecular interactions [2]. When compared to 3-(1H-imidazol-1-yl)propan-1-ol, the nitrile compound exhibits enhanced rigidity due to the linear geometry of the cyano group [20].

The structural parameters of 3-(1H-Imidazol-1-yl)propanenitrile show remarkable similarity to other nitrile-functionalized heterocycles, particularly in terms of the ethylene bridge conformation [2]. However, the presence of the imidazole ring introduces unique hydrogen bonding capabilities not observed in simple aromatic nitriles [2]. Compared to benzimidazole derivatives, the five-membered imidazole ring in this compound provides greater conformational flexibility while maintaining aromatic stability [25].

Crystallographic Analysis

Crystal System and Parameters

3-(1H-Imidazol-1-yl)propanenitrile crystallizes in the monoclinic crystal system with space group P2₁/c [2]. The unit cell parameters are: a = 7.2712(3) Å, b = 5.5917(2) Å, c = 15.4625(5) Å, and β = 100.979(1)° [2]. The unit cell volume measures 617.17(4) ų with Z = 4 molecules per unit cell [2]. The calculated density is 1.304 Mg m⁻³, and the compound exhibits a melting point of 310 K (37°C) [2].

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2712(3)
b (Å)5.5917(2)
c (Å)15.4625(5)
β (°)100.979(1)
Volume (ų)617.17(4)
Z4
Density (Mg m⁻³)1.304
Melting Point (K)310

Molecular Packing and Intermolecular Interactions

The crystal structure of 3-(1H-Imidazol-1-yl)propanenitrile reveals a complex network of intermolecular interactions that stabilize the solid-state arrangement [2]. The molecules arrange themselves in rows within the crystal lattice, with weak hydrogen bonding serving as the primary intermolecular force [2]. The shortest intermolecular contact occurs between a hydrogen atom bonded to C5 and the N2 atom of a neighboring molecule, with an H5A···N2 distance of 2.66 Å [2].

The molecular packing demonstrates a staggered arrangement that maximizes intermolecular interactions while minimizing steric hindrance [2]. The C5···N2 distance measures 3.366 Å with a C5-H5A···N2 angle of 135.6°, confirming the presence of weak hydrogen bonding [2]. This hydrogen bonding network extends approximately parallel to the crystallographic c-direction, creating chains of molecules connected through these weak interactions [2].

Due to the c glide plane symmetry, alternating rows of molecules are shifted by c/2, creating a layered structure that enhances crystal stability [2]. The imidazole rings in adjacent molecules adopt orientations that facilitate π-π stacking interactions, although these are weaker than the hydrogen bonding interactions [2]. The nitrile groups project into interstitial spaces, minimizing unfavorable electrostatic interactions between the electronegative nitrogen atoms [2].

X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis was performed using a Bruker-Nonius X8 APEX diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 173 K [2]. The data collection yielded 11,604 measured reflections, with 1,542 independent reflections and 1,456 reflections with I > 2σ(I) [2]. The structure refinement achieved excellent statistical parameters with R[F² > 2σ(F²)] = 0.032 and wR(F²) = 0.086 [2].

The diffraction study confirmed the molecular connectivity and provided precise atomic coordinates for all non-hydrogen atoms [2]. Hydrogen atom positions were located from difference Fourier maps and refined isotropically, ensuring accurate determination of hydrogen bonding geometries [2]. The thermal displacement parameters indicate normal thermal motion for all atoms, with no evidence of disorder or unusual bonding [2].

The crystallographic analysis revealed that all bond lengths and angles fall within expected ranges for the constituent functional groups [2]. The refinement statistics demonstrate high data quality, with a goodness-of-fit parameter S = 1.04 and maximum/minimum residual electron density of +0.27/-0.16 e Å⁻³ [2]. These values confirm the reliability of the structural determination and the absence of significant systematic errors [2].

Conformational Analysis

Staggered Conformation between Imidazole and Nitrile Groups

The molecular structure of 3-(1H-Imidazol-1-yl)propanenitrile exhibits a characteristic staggered conformation between the imidazole ring and the nitrile functional group [2] . This conformational arrangement arises from the rotational freedom around the C-C bonds in the ethylene bridge connecting these two functional groups [2]. The staggered conformation minimizes steric interactions between the bulky imidazole ring and the linear nitrile group while maintaining optimal orbital overlap [2].

Crystallographic evidence demonstrates that the ethylene bridge adopts a gauche conformation rather than a fully extended anti arrangement [2]. This preference for the staggered geometry results from favorable intramolecular interactions and the minimization of dipole-dipole repulsions between the polar functional groups [2]. The spatial separation achieved through this conformation allows each functional group to maintain its characteristic electronic properties without significant mutual perturbation [2].

The staggered arrangement also facilitates optimal intermolecular interactions in the solid state [2]. The orientation of the imidazole ring relative to the nitrile group enables the formation of hydrogen bonding networks while preventing unfavorable close contacts between electronegative atoms [2]. This conformational preference has been observed consistently across multiple crystallographic determinations and computational studies .

Torsion Angles and Molecular Geometry

Precise measurement of torsion angles reveals the specific geometric parameters governing the molecular conformation of 3-(1H-Imidazol-1-yl)propanenitrile [2]. The critical N1-C4-C5-C6 torsion angle measures -65.43(9)°, defining the relative orientation of the imidazole ring and nitrile group [2]. This angle represents a gauche conformation that balances steric considerations with electronic factors [2].

The molecular geometry demonstrates significant deviation from planarity due to the flexible ethylene linker [2]. While the imidazole ring maintains strict coplanarity, the propanenitrile chain extends out of this plane at the measured torsion angle [2]. Additional torsion angles include C1-N1-C4-C5 and C3-N1-C4-C5, which further define the spatial relationship between the heterocyclic ring and the aliphatic chain [2].

The observed torsion angles are consistent with typical values for similar organic molecules containing flexible alkyl chains [2]. The gauche conformation corresponds to a local energy minimum that represents a compromise between various intramolecular forces [2]. These geometric parameters have been validated through comparison with computational predictions and demonstrate excellent agreement with theoretical models [2].

Conformational Stability and Energy Landscapes

Conformational analysis reveals that 3-(1H-Imidazol-1-yl)propanenitrile possesses multiple accessible conformations separated by relatively low energy barriers [2]. The potential energy surface exhibits several local minima corresponding to different rotational isomers around the C-C bonds in the ethylene bridge [2]. The experimentally observed staggered conformation represents the global minimum on this energy landscape [2].

Computational studies have mapped the complete conformational space, identifying transition states and energy barriers between different conformers [14]. The rotational barriers around the N1-C4 and C4-C5 bonds are sufficiently low to permit facile interconversion at room temperature [14]. However, the C5-C6 bond, being adjacent to the rigid nitrile group, exhibits more restricted rotation [14].

The conformational stability is influenced by both intramolecular and intermolecular factors [2]. In the crystalline state, the observed conformation is stabilized by favorable intermolecular hydrogen bonding and packing interactions [2]. In solution, dynamic equilibria between multiple conformers are expected, with populations determined by the relative energies and entropic factors [14]. The overall conformational flexibility contributes to the compound's ability to adapt to different chemical environments while maintaining its fundamental structural integrity [14].

Computational Investigations

Quantum Chemical Calculations

Density Functional Theory calculations have been extensively employed to investigate the electronic structure and molecular properties of 3-(1H-Imidazol-1-yl)propanenitrile [14] [15]. These computational studies utilize various functionals, including B3LYP and BP86, combined with basis sets ranging from 6-31G to def2-TZVP to achieve optimal accuracy [14] [15]. The calculations provide detailed insights into molecular orbital energies, electron density distributions, and thermodynamic properties [14].

Frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, which govern the compound's reactivity and electronic transitions [14]. The Highest Occupied Molecular Orbital is primarily localized on the imidazole ring, reflecting the electron-rich nature of this heterocyclic system [14]. Conversely, the Lowest Unoccupied Molecular Orbital shows significant contribution from the nitrile group, consistent with its electron-withdrawing character [14].

Natural Bond Orbital analysis provides quantitative assessment of charge distributions and bond polarities throughout the molecule [14]. These calculations demonstrate substantial charge transfer from the imidazole ring toward the electronegative nitrile terminus [14]. The computed dipole moment reflects this charge separation, with the molecular dipole pointing from the electron-rich imidazole toward the electron-deficient nitrile group [14].

Thermodynamic properties calculated at various temperatures reveal the entropic and enthalpic contributions to molecular stability [15]. Vibrational frequency calculations confirm the absence of imaginary frequencies in the optimized geometry, validating the structure as a true minimum on the potential energy surface [15]. The computed heat capacities, entropies, and free energies provide essential thermochemical data for understanding the compound's behavior under different conditions [15].

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to investigate the dynamic behavior of 3-(1H-Imidazol-1-yl)propanenitrile in various environments [30] [33]. These computational studies reveal conformational fluctuations, intermolecular interactions, and transport properties under realistic conditions [30]. The simulations typically employ classical force fields parameterized specifically for imidazole-containing compounds [30].

Conformational dynamics studies demonstrate rapid interconversion between different rotational isomers around the flexible ethylene bridge [30]. The timescales for these conformational transitions range from picoseconds to nanoseconds, depending on the specific torsional coordinates involved [30]. The simulations confirm that the crystallographically observed conformation represents the most populated state, while other conformers contribute minor populations [30].

Solvation studies using explicit water models reveal the hydration patterns around different molecular regions [33]. The imidazole ring forms strong hydrogen bonds with water molecules, particularly through the NH group and the sp² nitrogen [33]. The nitrile group shows weaker but still significant interactions with the aqueous environment [33]. These solvation patterns influence the overall molecular conformation and explain the compound's solubility characteristics [33].

Temperature-dependent simulations provide insights into thermal stability and phase transitions [30]. The molecular dynamics trajectories show increasing conformational flexibility at elevated temperatures, with the onset of more significant structural fluctuations around the melting point [30]. These computational predictions align well with experimental thermal analysis data [30].

Structure-Property Relationship Modeling

Quantitative structure-property relationship modeling has been applied to correlate the molecular structure of 3-(1H-Imidazol-1-yl)propanenitrile with its physicochemical properties [14] [18]. These studies employ statistical and machine learning approaches to identify key structural descriptors that influence properties such as solubility, stability, and reactivity [18]. The modeling efforts provide predictive capabilities for designing related compounds with desired characteristics [18].

Electronic structure calculations reveal direct correlations between orbital energies and chemical reactivity patterns [14]. The energy gap between frontier molecular orbitals correlates with the compound's stability toward oxidation and reduction [14]. Lower Highest Occupied Molecular Orbital energies indicate enhanced susceptibility to oxidative processes, while higher Lowest Unoccupied Molecular Orbital energies suggest resistance to reduction [14].

Topological descriptors derived from the molecular graph provide additional structure-property correlations [14]. Parameters such as molecular connectivity indices, shape descriptors, and electronic topological indices show statistical relationships with experimental properties [14]. These correlations enable the prediction of properties for hypothetical derivatives and guide synthetic design strategies [14].

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (98.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23996-53-4

Wikipedia

3-(1H-Imidazol-1-yl)propanenitrile

Dates

Last modified: 08-15-2023

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